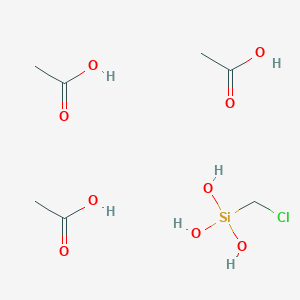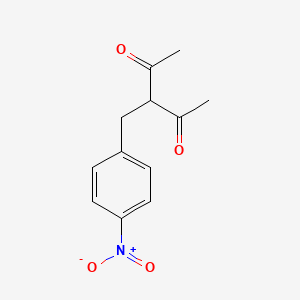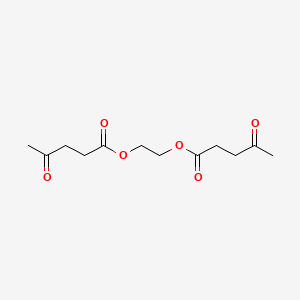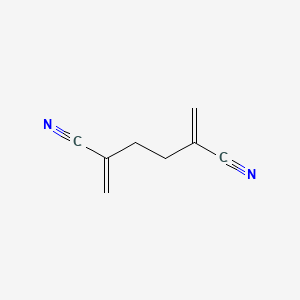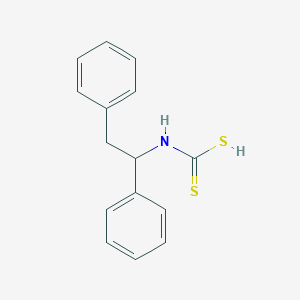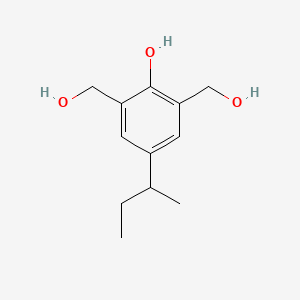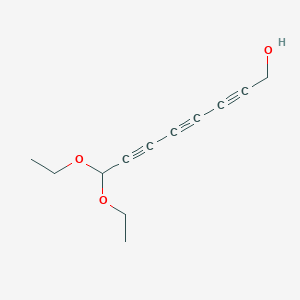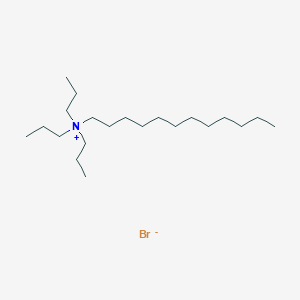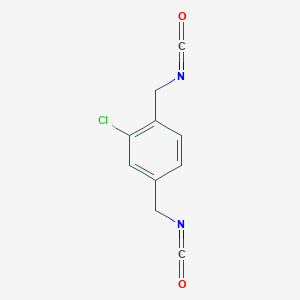
2-Chloro-1,4-bis(isocyanatomethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-1,4-bis(isocyanatomethyl)benzene is an organic compound with the molecular formula C₁₀H₈ClN₂O₂ It is a derivative of benzene, where two isocyanatomethyl groups are attached to the 1 and 4 positions of the benzene ring, and a chlorine atom is attached to the 2 position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1,4-bis(isocyanatomethyl)benzene typically involves the chlorination of 1,4-bis(isocyanatomethyl)benzene. The process can be carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl₃). The reaction is usually conducted under controlled temperature and pressure conditions to ensure the selective chlorination at the desired position on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-1,4-bis(isocyanatomethyl)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of different derivatives.
Addition Reactions: The isocyanate groups can react with nucleophiles like amines or alcohols to form ureas or urethanes, respectively.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Addition Reactions: Reagents such as primary or secondary amines, and alcohols, are used under mild to moderate temperature conditions.
Major Products
Substitution Reactions: Products include various substituted benzene derivatives depending on the nucleophile used.
Addition Reactions: Products include ureas and urethanes, which are important in the production of polymers and coatings.
Aplicaciones Científicas De Investigación
2-Chloro-1,4-bis(isocyanatomethyl)benzene has several applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of polyurethanes and polyureas, which are materials with diverse applications, including foams, elastomers, and coatings.
Materials Science: The compound is used in the development of advanced materials with specific properties, such as high thermal stability and mechanical strength.
Biological Research: It is studied for its potential use in the development of bioactive compounds and drug delivery systems.
Industrial Applications: The compound is used in the production of adhesives, sealants, and coatings due to its reactivity and ability to form strong bonds.
Mecanismo De Acción
The mechanism of action of 2-Chloro-1,4-bis(isocyanatomethyl)benzene involves its reactivity towards nucleophiles. The isocyanate groups can react with nucleophiles to form stable products, such as ureas and urethanes. The chlorine atom can also participate in substitution reactions, leading to the formation of various derivatives. These reactions are facilitated by the electron-withdrawing nature of the chlorine atom, which makes the benzene ring more susceptible to nucleophilic attack.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Bis(isocyanatomethyl)benzene: Similar structure but with isocyanatomethyl groups at the 1 and 2 positions.
1-Chloro-4-(2-isocyanatoethyl)benzene: Similar structure but with an isocyanatoethyl group instead of an isocyanatomethyl group.
2-Chloro-1-methyl-4-nitrobenzene: Similar structure but with a nitro group instead of isocyanatomethyl groups.
Uniqueness
2-Chloro-1,4-bis(isocyanatomethyl)benzene is unique due to the presence of both isocyanatomethyl groups and a chlorine atom on the benzene ring. This combination of functional groups provides the compound with distinct reactivity and makes it valuable in the synthesis of polymers and advanced materials.
Propiedades
Número CAS |
56651-69-5 |
|---|---|
Fórmula molecular |
C10H7ClN2O2 |
Peso molecular |
222.63 g/mol |
Nombre IUPAC |
2-chloro-1,4-bis(isocyanatomethyl)benzene |
InChI |
InChI=1S/C10H7ClN2O2/c11-10-3-8(4-12-6-14)1-2-9(10)5-13-7-15/h1-3H,4-5H2 |
Clave InChI |
IYTIOTVDGPMENP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1CN=C=O)Cl)CN=C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


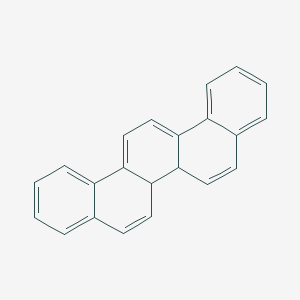
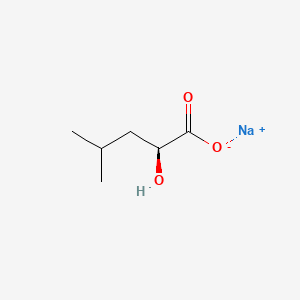
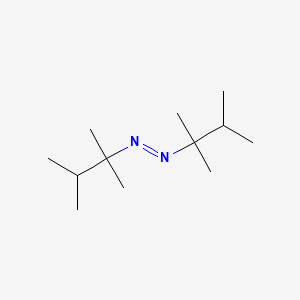

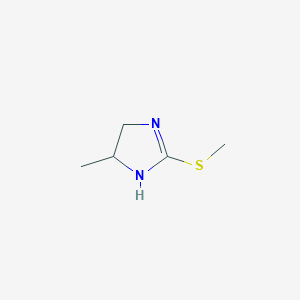
![Morpholine, 4-[1-(4-nitrophenyl)ethenyl]-](/img/structure/B14637603.png)
